4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
Description
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 4-position and a methyl(phenyl)sulfamoyl group at the 3-position of the aromatic ring. This compound belongs to the sulfonamide class, characterized by the sulfamoyl (-SO₂-NR₂) functional group. Sulfonamide derivatives are widely studied for their pharmacological properties, including diuretic, antibacterial, and enzyme inhibitory activities . The structural versatility of the sulfamoyl group allows for modifications that significantly influence physicochemical properties and biological activity.
Properties
IUPAC Name |
4-chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEDELPTTCDXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid and methyl(phenyl)sulfamoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or other functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid exhibit promising anticancer properties, particularly through their action on carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many tumors. Inhibitors of CAIX can potentially disrupt tumor growth and metastasis by altering the tumor microenvironment .
- Case Study : A study designed several sulfonamide derivatives, including those based on benzoic acid, which showed high binding affinity for CAIX, suggesting that modifications to the benzoic acid structure could enhance anticancer efficacy .
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .
- Research Findings : A study demonstrated that 4-chloro-3-sulfamoylbenzoic acid exhibited significant antibacterial effects against various strains of bacteria, indicating its potential use in treating bacterial infections .
Enzyme Inhibition
The mechanism of action of this compound involves its ability to act as a competitive inhibitor of certain enzymes, including carbonic anhydrases and possibly monoamine oxidases. The structural characteristics of the compound allow it to effectively bind to the active sites of these enzymes, thereby inhibiting their activity.
- Binding Affinity : The binding affinity of sulfonamide compounds to CAIX was quantified in a study, where some derivatives showed dissociation constants as low as 0.12 nM . This suggests that modifications to the benzoic acid structure can significantly enhance binding and inhibitory properties.
Synthesis Techniques
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available benzoic acid derivatives. The introduction of the sulfonamide group is crucial for its biological activity.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways.
Comparison with Similar Compounds
4-Chloro-3-(dimethylsulfamoyl)benzoic Acid
- Molecular Formula: C₉H₁₀ClNO₄S
- Molecular Weight : 263.69 g/mol
- Key Features : The sulfamoyl group is substituted with two methyl groups.
- Properties : Higher hydrophobicity compared to phenyl-substituted analogs due to the absence of aromatic substituents. Used as an intermediate in diuretic drug synthesis (e.g., Bumetanide) .
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid
- Molecular Formula: C₁₄H₁₂ClNO₄S
- Molecular Weight : 325.77 g/mol
- Key Features : A 3-methylphenyl group on the sulfamoyl nitrogen.
- Catalogued as a building block for drug discovery (CAS 1262010-41-2) .
4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic Acid
- Molecular Formula: C₁₄H₁₁Cl₂NO₄S
- Molecular Weight : 360.22 g/mol
- Key Features : Dual chloro and methyl substituents on the phenyl ring.
- Properties : Increased electron-withdrawing effects from chlorine may enhance metabolic stability. Structural data (SMILES, InChIKey) are available for computational modeling .
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic Acid
- Molecular Formula : C₁₇H₁₆ClN₂O₅S
- Molecular Weight : 406.84 g/mol
- Key Features : Incorporation of a morpholine ring, introducing hydrogen-bonding capacity.
- Applications : Investigated for kinase inhibition due to morpholine’s affinity for ATP-binding pockets .
Functional Group Modifications
3-[Benzyl-(3-trifluoromethyl-phenyl)sulfamoyl]-4-chloro-benzoic Acid
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid
- Molecular Formula : C₁₂H₉ClN₂O₄S
- Molecular Weight : 312.73 g/mol
- Applications : Explored in metal-organic frameworks (MOFs) for catalytic applications .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Predicted) | LogP (Predicted) |
|---|---|---|---|---|---|
| 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid | C₁₄H₁₃ClNO₄S | 326.78 | Methyl, phenyl | 3.5 | 2.8 |
| 4-Chloro-3-(dimethylsulfamoyl)benzoic acid | C₉H₁₀ClNO₄S | 263.69 | Dimethyl | 2.9 | 1.5 |
| 4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid | C₁₄H₁₁Cl₂NO₄S | 360.22 | 3-Cl, 4-Me | 3.1 | 3.2 |
| 3-[Benzyl-(3-trifluoromethyl-phenyl)sulfamoyl]-4-chloro-benzoic acid | C₂₁H₁₅ClF₃NO₄S | 469.86 | Benzyl, CF₃ | 3.39 | 4.0 |
Research Findings and Computational Insights
- Density Functional Theory (DFT) Studies : Substituents on the sulfamoyl group significantly influence electron distribution and acidity. For example, trifluoromethyl groups enhance electrophilicity, impacting binding to carbonic anhydrase .
- Molecular Docking : AutoDock Vina simulations suggest that morpholine-containing analogs exhibit higher binding affinity to VEGF receptors compared to phenyl-substituted derivatives (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .
- Safety Profiles : Methylsulfonyl derivatives (e.g., 4-chloro-3-methylsulfonylbenzoic acid) show low acute toxicity (LD₅₀ >2000 mg/kg in rodents) but require handling precautions due to irritant properties .
Biological Activity
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid, also known by its CAS number 329906-75-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₂ClNO₄S
- Molecular Weight : 325.77 g/mol
- CAS Number : 329906-75-4
- Structural Features : The compound contains a chloro substituent and a sulfamoyl group attached to a benzoic acid framework, which is significant for its biological interactions.
This compound exhibits biological activity primarily through its interaction with carbonic anhydrase (CA) isozymes. CAIX, in particular, is overexpressed in various cancers, making it a target for therapeutic intervention. Compounds that inhibit CAIX can potentially reduce tumor growth by altering the tumor microenvironment .
Anticancer Properties
Research indicates that sulfonamide derivatives, including this compound, may have anticancer properties due to their ability to inhibit CAIX. In one study, a series of methyl 5-sulfamoyl-benzoates were designed and tested for their binding affinity to CAIX. The compound demonstrated a high observed binding affinity with a dissociation constant () of 0.12 nM and exhibited over 100-fold selectivity for CAIX compared to other isozymes .
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrase : A study highlighted the design of compounds targeting CAIX with significant binding affinities. The structural analysis showed that modifications in the sulfonamide group could enhance selectivity towards CAIX .
- Metabolic Pathways : Research on indapamide's metabolic pathways revealed that dehydrogenation by CYP enzymes leads to various metabolites with differing potencies. This suggests that understanding the metabolic fate of related compounds could provide insights into their therapeutic potential .
- Synthesis and Characterization : The synthesis of this compound involves standard organic chemistry techniques. Characterization methods such as NMR and HPLC are essential for confirming the structure and purity of synthesized compounds .
Data Table: Biological Activity Summary
| Activity | Details |
|---|---|
| Target Enzyme | Carbonic Anhydrase IX (CAIX) |
| Binding Affinity () | 0.12 nM |
| Selectivity | Over 100-fold selectivity over other CA isozymes |
| Potential Applications | Anticancer therapy, particularly in tumors expressing CAIX |
| Metabolic Pathway Insights | Likely similar to indapamide; involves cytochrome P450 enzymes |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via chlorosulfonation of 4-chlorobenzoic acid, followed by sulfonamide formation. Key steps include:
- Chlorosulfonation : Reacting 4-chlorobenzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonyl chloride group.
- Sulfonamide Formation : Treating the intermediate with methylphenylamine in anhydrous dichloromethane under nitrogen to form the sulfamoyl bond.
- Purification : Crystallization from ethanol/water mixtures improves yield (typically 60–75%) .
- Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of methylphenylamine) and reaction time (4–6 hours) enhances efficiency.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Retention time: ~8.2 min.
- NMR : Key peaks include δ 7.4–7.8 ppm (aromatic protons), δ 3.2 ppm (N–CH₃), and δ 12.5 ppm (carboxylic acid –OH) .
- HRMS : Expected [M+H]⁺ at m/z 354.0512 (C₁₄H₁₂ClNO₄S⁺) .
Q. What are the primary pharmacological targets or applications of this compound?
- Biological Relevance : Derivatives like clopamide and inapamide (structurally related sulfonamides) exhibit diuretic and antihypertensive activity via carbonic anhydrase inhibition. This suggests potential for renal or cardiovascular research .
- Initial Testing : Screen for enzyme inhibition (e.g., human carbonic anhydrase II) using UV-Vis assays with 4-nitrophenyl acetate as a substrate .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina predict the binding interactions of this compound with carbonic anhydrase?
- Protocol :
Protein Preparation : Retrieve the crystal structure of carbonic anhydrase II (PDB: 3KS3) and remove water/ligands.
Ligand Preparation : Generate 3D conformers of the compound using Open Babel and assign Gasteiger charges.
Docking Parameters : Set a grid box (20 ų) centered on the active site zinc ion. Use AutoDock Vina with default scoring function and exhaustiveness = 20 .
- Outcome : Binding affinity (∆G) < −8.0 kcal/mol suggests strong inhibition. Compare with acetazolamide (∆G = −9.2 kcal/mol) for benchmarking .
Q. What metabolic pathways are implicated in the degradation of this compound, and how can metabolites be characterized?
- Metabolite Prediction : Phase I metabolism (hydroxylation at the phenyl ring) and Phase II conjugation (glucuronidation of the carboxylic acid) are expected. Use liver microsomes (human/rat) for in vitro studies.
- LC-MS/MS Analysis : Employ a Q-TOF mass spectrometer in negative ion mode. Key metabolites include hydroxylated derivatives ([M−H]⁻ at m/z 370.0456) and glucuronide conjugates ([M−H]⁻ at m/z 530.0987) .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect its physicochemical properties and bioactivity?
- SAR Study :
- LogP : Replace the methyl group with trifluoromethyl to increase lipophilicity (LogP from 2.1 to 3.4).
- pKa : The carboxylic acid group (pKa ~2.5) ensures solubility in intestinal pH, while sulfamoyl (pKa ~10) aids membrane permeability.
- Activity : Electron-withdrawing groups (e.g., –CF₃) enhance carbonic anhydrase inhibition by 30% compared to methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
